molecular formula C21H19F3N2OS B2668127 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329905-73-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2668127
CAS No.: 329905-73-9
M. Wt: 404.45
InChI Key: NQUZLSIWTKCPKV-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2OS and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Sensing Mechanisms and Fluorescent Properties

One area of research focuses on the development of chemosensors for the detection of specific ions or molecules. For example, a study detailed the use of DFT/TDDFT methods to explore the sensing mechanism of a similar thiazole-based chemosensor, which operates via an excited state intramolecular proton transfer (ESIPT) mechanism for the aqueous fluoride sensing. This chemosensor shows moderate transition barriers and exothermic ESIPT processes, suggesting that N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide could be explored for its potential in fluorescence-based sensing applications (Chen et al., 2014).

Aggregation-Induced Emission Enhancement

Another research avenue is the exploration of aggregation-induced emission enhancement (AIEE) properties. A study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, similar in structural motifs to this compound, revealed that certain structural modifications can lead to enhanced fluorescence upon aggregation. This suggests potential applications in the development of novel fluorescent materials for bioimaging or organic electronics (Qian et al., 2007).

Anticancer Activity

Research has also been conducted on thiazole derivatives for their potential anticancer activity. For instance, a series of substituted thiazol-2-yl phenyl benzamides were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This implies that derivatives of this compound could be investigated for their efficacy in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Additionally, thiazole derivatives have been explored for their antimicrobial properties. A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives highlighted their potent activity against various pathogenic strains, suggesting that this compound could be studied for its potential use as an antimicrobial agent (Bikobo et al., 2017).

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-28-19(25-17)26-18(27)14-5-4-6-16(11-14)21(22,23)24/h4-12H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUZLSIWTKCPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.